2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TRP-GLY-GLY-OH typically involves the stepwise coupling of amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, tryptophan, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the second glycine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of H-TRP-GLY-GLY-OH may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
H-TRP-GLY-GLY-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions may target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under mild conditions.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are used for coupling reactions in peptide synthesis.
Major Products Formed
Reduction: Reduction reactions typically yield the reduced form of the peptide with intact peptide bonds.
Substitution: Substitution reactions result in modified peptides with new functional groups attached to the amino or carboxyl termini.
Scientific Research Applications
H-TRP-GLY-GLY-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide is used in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-TRP-GLY-GLY-OH involves its interaction with specific molecular targets and pathways. The peptide can undergo oxidation reactions mediated by radicals, leading to the formation of radical cations and deprotonated forms. These intermediates can further react with other biomolecules, influencing various biological processes . The peptide’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
H-TRP-GLY-GLY-OH can be compared with other similar tripeptides, such as:
H-GLY-MET-GLY-OH: This tripeptide contains methionine instead of tryptophan and has different structural and functional properties.
H-GLY-ALA-GLY-OH: This tripeptide contains alanine instead of tryptophan and exhibits distinct reactivity and biological activity.
H-TRP-GLY-GLY-OH is unique due to the presence of tryptophan, which imparts specific chemical reactivity and biological functions. The indole ring of tryptophan allows for unique interactions with other molecules, making H-TRP-GLY-GLY-OH a valuable compound for various applications .
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-11(15(23)19-7-13(20)18-8-14(21)22)5-9-6-17-12-4-2-1-3-10(9)12/h1-4,6,11,17H,5,7-8,16H2,(H,18,20)(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTHMUDOKPQBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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